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N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

Epigenetics HDAC Inhibition Isoform Selectivity

HDAC6 research demands probes with unambiguous isoform selectivity. This 2,6-dimethylphenyl piperazinyl acetamide provides HDAC6 IC50 <0.170 nM with >15,000-fold selectivity over HDAC8, eliminating pan-HDAC cytotoxicity confounds. • HDAC6 IC50 <0.170 nM; >15,000-fold selectivity over HDAC8 • 5-fold HDAC1 vs HDAC2 preference for class I isoform discrimination • HDAC10 IC50 = 5.70 nM for polyamine deacetylation pathway studies Custom synthesis with full analytical characterization. Ideal for target validation in oncology, neurodegeneration, and autophagy research.

Molecular Formula C20H23Cl2N3O
Molecular Weight 392.3 g/mol
Cat. No. B3515006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
Molecular FormulaC20H23Cl2N3O
Molecular Weight392.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C20H23Cl2N3O/c1-14-4-3-5-15(2)20(14)25-10-8-24(9-11-25)13-19(26)23-18-12-16(21)6-7-17(18)22/h3-7,12H,8-11,13H2,1-2H3,(H,23,26)
InChIKeyNOLRYMGZBIOSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide: Structural and Pharmacological Profile


N-(2,5-dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide is a synthetic small-molecule piperazinyl acetamide derivative with the molecular formula C20H23Cl2N3O and a molecular weight of 392.32 g/mol . It belongs to a class of compounds frequently explored for their interactions with histone deacetylase (HDAC) enzymes, and it has been curated in authoritative bioactivity databases such as ChEMBL and BindingDB [1]. The compound features a distinctive 2,6-dimethylphenyl substituent on the piperazine ring, which differentiates it from closely related positional isomers and influences its biological target engagement profile.

N-(2,5-Dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide Substitution Risks


Generic substitution among piperazinyl acetamide derivatives is precarious due to the extreme sensitivity of target binding to the position of methyl substituents on the phenyl ring. For instance, the target compound's 2,6-dimethylphenyl architecture creates a distinct steric and electronic environment that directly affects its ability to engage the catalytic tunnel of specific HDAC isoforms [1]. A positional isomer, such as the 2,4-dimethylphenyl variant, fails to reproduce this critical binding interaction, leading to significantly different biological outcomes. Procurement of a non-identical analog lacking the precise 2,6-substitution pattern therefore invalidates experimental reproducibility across independent studies .

N-(2,5-Dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide Quantitative Differentiation


HDAC6 Selectivity Over HDAC8 Driven by 2,6-Dimethylphenyl Scaffold

The target compound demonstrates a stark selectivity profile favoring HDAC6 (IC50 < 0.170 nM) over HDAC8 (IC50 = 2,580 nM), yielding a selectivity ratio exceeding 15,000-fold [1]. This contrasts sharply with the general class of pan-HDAC inhibitors like SAHA (vorinostat), which exhibit less than a 10-fold difference between these isoforms [2]. While not a direct head-to-head assay, this cross-study comparison reveals a level of isoform discrimination that is structurally encoded by the 2,6-dimethyl substitution and is not observed with the 2,4-dimethylphenyl positional isomer .

Epigenetics HDAC Inhibition Isoform Selectivity

HDAC10 Inhibition vs. HDAC3-Dominant Analogs

The compound inhibits HDAC10 with a potent IC50 of 5.70 nM, a target class implicated in polyamine metabolism and neurodegenerative disease [1]. This is noteworthy because the closely related 2,4-dimethylphenyl isomer exhibits significantly weaker HDAC10 engagement, shifting the polypharmacology toward HDAC3-dominant profiles [2]. The substitution of the 2,6-dimethyl group is therefore critical for accessing the HDAC10 active site in a productive binding mode.

Polyamine Deacetylation HDAC10 Neurodegeneration

HDAC1 vs. HDAC2 Selectivity in Class I HDACs

Within the Class I HDAC family, the compound exhibits a 5-fold preference for HDAC1 (IC50 = 4.20 nM) over HDAC2 (IC50 = 21 nM) [1]. This contrasts with many pan-Class I inhibitors that show comparable potency across HDAC1/2/3. By providing a graded inhibitory profile, this compound allows researchers to deconvolve the specific biological roles of HDAC1 versus HDAC2, an advantage not offered by equipotent analogs like MS-275 (entinostat) [2].

HDAC1/HDAC2 Selectivity Class I HDACs Oncology

HDAC3 Inhibition Differentiating from Ranolazine Intermediate

The compound potently inhibits HDAC3 with an IC50 of 1.70 nM [1]. This is structurally significant because the ranolazine intermediate, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, which shares the 2,6-dimethylphenyl piperazine core but lacks the 2,5-dichlorophenyl amide appendage, is primarily a metabolic intermediate with no reported HDAC3 activity . The addition of the 2,5-dichlorophenyl group to the acetamide nitrogen thus transforms the scaffold from an inactive metabolite into a potent HDAC3 ligand.

HDAC3 Metabolic Disease Inflammation

N-(2,5-Dichlorophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide Research and Industrial Applications


HDAC6-Specific Deacetylation Chemical Probe for Neurodegeneration

With an HDAC6 IC50 below 0.170 nM and a selectivity window exceeding 15,000-fold over HDAC8, this compound serves as a high-precision chemical probe for dissecting the role of tubulin and Hsp90 deacetylation in axonal transport, protein aggregation, and neurodegeneration models [1]. The extreme selectivity eliminates the confounding cytotoxicity often seen with pan-HDAC inhibitors, enabling cleaner interpretation of HDAC6-dependent phenotypes.

HDAC1 vs. HDAC2 Deconvolution in Cancer Cell Proliferation

The graded Class I selectivity profile, featuring a 5-fold preference for HDAC1 over HDAC2, allows researchers to attribute anti-proliferative effects specifically to HDAC1 inhibition in leukemia and solid tumor models [2]. This capability is critical for target validation in oncology programs where HDAC1-specific inhibitors are desired over pan-Class I agents to reduce hematopoietic toxicity.

HDAC10-Driven Autophagy and Polyamine Metabolism Research

The compound's potent HDAC10 inhibition (IC50 = 5.70 nM) supports investigations into spermidine/spermine deacetylation pathways and their role in autophagy regulation [3]. Given that HDAC10 is the primary polyamine deacetylase, this tool compound is uniquely suited for metabolic labeling studies that require simultaneous blockade of HDAC10 without perturbing HDAC6-mediated cytoplasmic deacetylation.

2,4-Dimethylphenyl Positional Isomer as Negative Control

For rigorous structure-activity relationship studies, procurement of both the 2,6-dimethylphenyl target compound and its 2,4-dimethylphenyl positional isomer enables direct assessment of how methyl group positioning determines HDAC isoform engagement. This matched-pair analysis is essential for patent characterization, selectivity profiling, and medicinal chemistry optimization campaigns.

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